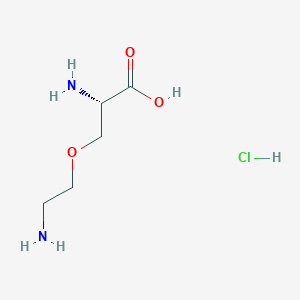

(S)-(+)-2-氨基-3-(2-氨基乙氧基)丙酸单盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride, also known as ACPD, is a synthetic amino acid that has been widely used in scientific research for its unique properties. It was first synthesized in 1987 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

科学研究应用

Antitumor Activities

L-4-Oxalysine hydrochloride has been isolated from the culture media of Streptomyces roseovirdofuscus and has demonstrated significant antitumor activities . It suppresses alpha-fetoprotein (AFP) mRNA expression in BEL-7404 human hepatoma cells, which is a crucial step in cancer research for understanding and potentially inhibiting tumor growth .

Immunomodulatory Effects

This compound functionally antagonizes AFP-induced suppression of spleen lymphocyte proliferation and interleukin-6 production. This is particularly important in mice bearing the hepatoma-22 tumor, indicating a potential role in immunotherapy .

Biochemistry Research

In the field of biochemistry, L-4-Oxalysine hydrochloride’s ability to influence cellular mechanisms can be utilized to study the intracellular signaling pathways and gene expression related to immune responses and tumor suppression .

Medical Research

The compound’s impact on AFP mRNA expression and its antitumor properties make it a valuable agent for medical research , particularly in the development of treatments for hepatocellular carcinoma .

Pharmacological Studies

L-4-Oxalysine hydrochloride’s role in counteracting immunosuppression makes it a candidate for pharmacological studies aimed at developing drugs that can modulate the immune system .

Agricultural Science

While direct references to L-4-Oxalysine hydrochloride in agricultural science are not available, its structural similarity to lysine suggests potential as a biostimulant to promote plant growth and stress resistance .

Industrial Applications

The compound’s antitumor and immunomodulatory effects suggest potential industrial applications in the development of health supplements or as a biochemical tool for research purposes .

Environmental Impact

There is no direct information on the environmental impact of L-4-Oxalysine hydrochloride. However, its natural derivation and use in controlled research settings suggest a minimal environmental footprint, similar to other pharmaceutical compounds with rigorous disposal protocols .

属性

IUPAC Name |

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHJSRSTAWFIIF-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584097 |

Source

|

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |

CAS RN |

118021-35-5 |

Source

|

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)

![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)